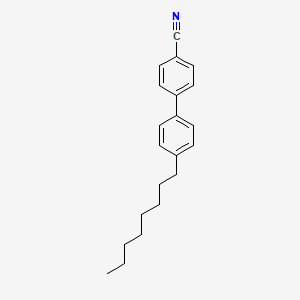
4-Cyano-4'-Octylbiphenyl
Übersicht
Beschreibung
4-Cyano-4’-octylbiphenyl, also known as 4’-octyl-4-biphenylcarbonitrile, is a liquid crystal compound with the molecular formula C21H25N. It is widely used in the field of liquid crystal displays due to its unique mesomorphic properties. This compound exhibits different phases, including smectic, nematic, and isotropic, depending on the temperature .
Wissenschaftliche Forschungsanwendungen
4-Cyano-4’-octylbiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of liquid crystal behavior and phase transitions.
Biology: Employed in the development of biosensors and bioimaging techniques due to its unique optical properties.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging devices.
Industry: Widely used in the manufacture of liquid crystal displays, optical devices, and advanced materials
Wirkmechanismus
Target of Action
4-Cyano-4’-octylbiphenyl, also known as 8CB, is primarily used in the field of liquid crystals . Its primary targets are the liquid crystal phases, specifically the smectic, nematic, and isotropic phases .
Mode of Action
8CB interacts with its targets by influencing the orientation of the liquid crystal molecules . The orientational behavior of 8CB confined between surfaces was investigated using synchrotron X-ray diffraction measurement . The 8CB molecules took a planar orientation and formed a lamellar structure . The in-plane orientation of the confined 8cb changed depending on the confining surfaces .
Biochemical Pathways
The biochemical pathways of 8CB are related to the alignment and orientation of the liquid crystal molecules . The lamellar axis of the 8CB confined between mica surfaces uniaxially oriented most probably due to the preferential alignment of its long axis along the principal crystallographic a-axis of the mica . On the other hand, 8CB between the silica surfaces formed lamellar domains in which the lamellar axis of 8CB omnidirectionally oriented in-plane .
Pharmacokinetics
Its behavior in different environments suggests that its mobility and alignment can be significantly influenced by confinement effects .
Result of Action
The result of 8CB’s action is the formation of different orientations and structures in liquid crystals . This can influence the properties of the liquid crystal material, including its optical and electrical properties .
Action Environment
The action of 8CB is influenced by environmental factors such as the nature of the confining surfaces and the application of shear forces . For instance, the effect of shear to align the 8CB molecules was significantly suppressed due to the confinement effect which significantly reduces the mobility of molecules . The orientation of nano-confined 8CB also changed after shear treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-4’-octylbiphenyl typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Octyl Group: The octyl group is introduced via a Friedel-Crafts alkylation reaction using octyl chloride and aluminum chloride as the catalyst.
Addition of Cyano Group:
Industrial Production Methods
In industrial settings, the production of 4-Cyano-4’-octylbiphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-4’-octylbiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyano-4’-pentylbiphenyl: Similar structure but with a pentyl group instead of an octyl group.
4-Cyano-4’-hexylbiphenyl: Contains a hexyl group.
4-Cyano-4’-butylbiphenyl: Contains a butyl group.
Uniqueness
4-Cyano-4’-octylbiphenyl is unique due to its longer alkyl chain, which enhances its liquid crystalline properties and makes it more suitable for certain applications in liquid crystal displays. The longer chain length contributes to better alignment and stability in the liquid crystalline phase .
Eigenschaften
IUPAC Name |
4-(4-octylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-2-3-4-5-6-7-8-18-9-13-20(14-10-18)21-15-11-19(17-22)12-16-21/h9-16H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQPODPWWMOTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068786 | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid or crystalline solid; [MSDSonline] | |
| Record name | 4'-Octyl(1,1'-biphenyl)-4-carbonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9066 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
52709-84-9 | |
| Record name | 8CB | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52709-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-4'-octylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052709849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-octyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Cyano-4'-octylbiphenyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLS5T77XPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 8CB?
A1: 8CB has the molecular formula C21H25N and a molecular weight of 291.43 g/mol. []
Q2: Are there any spectroscopic data available for 8CB?
A2: Yes, studies have investigated the absorption and fluorescence spectra of 8CB and its derivatives in various solvents. The fluorescence originates from the planar 1 La state polarized along the molecule's long axis. Researchers observed a red shift in emission and a loss of vibrational structure with increasing solvent polarity in fluid solutions. This shift is attributed to the solvent cage's orientation relaxation in the excited state's electric field, which possesses a higher dipole moment than the ground state. []
Q3: How stable are 8CB-impregnated membranes under aqueous conditions?
A3: Research shows that supported liquid crystal membranes synthesized by impregnating porous cellulose nitrate (CN) membranes with 8CB from chloroform solutions under vacuum are stable under aqueous conditions. []
Q4: How does the orientation of nano-confined 8CB respond to shear forces?
A5: The response to shear forces varies with the confining surface. Between mica surfaces, the lamellar axis (representing the long axis of 8CB) rotates only slightly (ca. 3°) within the plane parallel to the surface when shear is applied perpendicular to the axis. Conversely, the lamellar axis of 8CB between silica surfaces shows no noticeable change upon shear application. This suggests that the confinement effect significantly suppresses the shear's influence on 8CB alignment due to reduced molecular mobility and the alignment effect along the mica's crystallographic axis. []
Q5: How does 8CB behave in a polymer matrix, specifically in coaxial electrospinning?
A6: 8CB, in its smectic phase, has been successfully encapsulated within poly(vinylpyrrolidone) microfibres using coaxial electrospinning. This encapsulation leads to confinement effects, altering the phase sequence of 8CB. X-ray diffraction patterns of oriented fibres reveal that the 8CB molecules align parallel to the fibre axis, a finding contrary to expectations considering the viscosity anisotropy of 8CB in its smectic phase during electrospinning. []
Q6: Can 8CB be used as an additive in polymer solar cells (PSCs)?
A7: Yes, 8CB has been investigated as an additive in PSCs. When added to P3HT:PC61BM blend films, 8CB led to increased film absorbance, higher P3HT crystallinity, closer P3HT chains, larger PC61BM domains, and enhanced hole/electron mobilities. This resulted in improved power conversion efficiency, demonstrating 8CB's potential in PSC applications. [, ]
Q7: What are the phase transitions exhibited by 8CB?
A8: 8CB exhibits a crystal-smectic A (SA)-nematic-isotropic phase sequence. []
Q8: How does confinement affect the phase behavior of 8CB?
A9: Confinement can significantly impact the phase behavior of 8CB. For instance, in nanofilms confined between mica surfaces, 8CB undergoes a structural change from an ordered to a disordered state over time, as evidenced by the decrease in the X-ray diffraction peak corresponding to its lamellar spacing. []
Q9: How does shear affect the smectic A phase of 8CB?
A10: In a specific temperature range, two states of lamellae orientation exist in the smectic A phase under shear flow. These states are separated by a first-order dynamic transition that becomes continuous at a temperature (Tc) different from the smectic/nematic transition temperature. At low shear rates, the smectic A phase exhibits non-Newtonian behavior with viscosity inversely proportional to the shear rate. In this regime, the structure consists of multilamellar cylinders oriented along the flow direction. At high shear rates, the system becomes Newtonian, and the layers orient differently. []
Q10: What is known about the critical slowing down of density fluctuations approaching the isotropic-nematic transition in 8CB?
A11: 2D infrared (2D IR) spectroscopy studies show that the spectral diffusion time constants in 8CB in the isotropic phase are proportional to [T/(T - T)]1/2, where T* is 0.5-1 K below the isotropic-nematic phase transition temperature (TNI). This suggests a universal dynamic behavior of nematogens above TNI. []
Q11: How does vibrational strong coupling affect 8CB in its isotropic and smectic A phases?
A12: Vibrational strong coupling of 8CB molecules results in the formation of vibrational polaritons. The Rabi splitting parameter, reflecting the light-matter interaction strength, is sensitive to molecular alignment and collective vibrational motion. Studies observed a ~30% change in Rabi splitting during the isotropic-to-smectic A phase transition and polarization-dependent anisotropy in the smectic A phase. These findings highlight the influence of collective vibrational motion on molecular properties under vibrational strong coupling. []
Q12: How does the molecular packing density of liquid crystals affect solute transport?
A13: Comparing solute transport in 8CB and 4-(trans-4′-4′-n-pentylcyclohexy)-benzonitrile (PCH5) reveals that a lower packing density, as observed in PCH5, leads to higher sorption and diffusion coefficients. This difference arises from the less dense molecular packing in the PCH5 nematic phase compared to 8CB. []
Q13: Can phospholipids bend nematic liquid crystal membranes of 8CB?
A14: Yes, phospholipids like 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) can bend 8CB liquid crystal films. At high concentrations, DLPC causes the 8CB interface to bend towards the lipid-coated side. This bending creates extreme sensitivity to air pressure variations, resulting in an optical response to acoustic stimulation. []
Q14: Can 8CB be used in liquid crystal cylindrical waveguides?
A15: Yes, 8CB has been successfully incorporated into cylindrical waveguides. The homeotropic alignment of 8CB molecules is confined to the radial plane, forming an isotropic core at the center due to diverging free energy. This unique alignment influences the index profile of the waveguide, enabling the modulation of light propagation properties through electrical or optical fields. []
Q15: How does 8CB interact with dichroic dyes in guest-host smectic A liquid crystal systems?
A16: When 8CB doped with a dichroic dye is irradiated with a pulsed laser, the system undergoes a phase transition from a transparent to a scattering state. Analysis of the generated speckle patterns reveals information about the evolution of scattering domains and refractive index variations within the irradiated region. Molecular anchoring conditions significantly influence the dynamic response of this guest-host system. [, ]
Q16: Can 8CB be used in systems with magnetic nanoparticles?
A17: Yes, research explores the use of 8CB in ferronematics. Studies observed structural transitions in 8CB-based ferronematics doped with magnetic nanoparticles. These observations helped determine the anchoring energy of nematic molecules on the nanoparticle surfaces. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


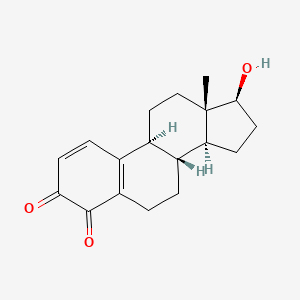

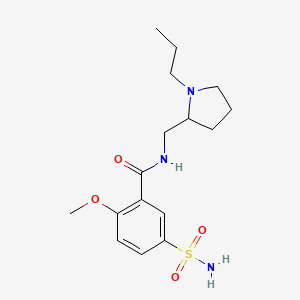
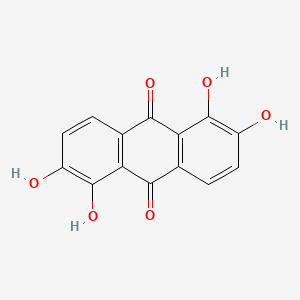

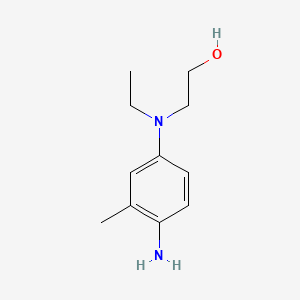

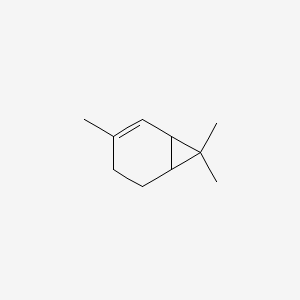
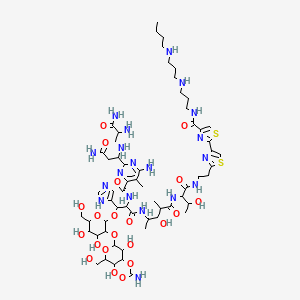


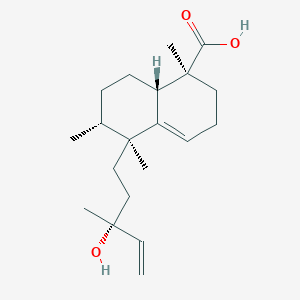
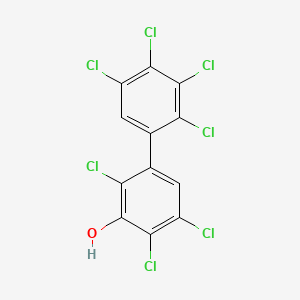
![2-(2,4-dioxo-3-thiazolidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1197243.png)
